Studies suggest Rhoifolin exhibits promising anti-cancer effects. In pancreatic cancer cells, it has been shown to:
Rhoifolin, chemically known as apigenin 7-O-neohesperidoside, is a flavonoid glycoside predominantly found in various plant species, including Rhus succedanea, bitter orange, and bergamot. Its molecular formula is C27H30O14, and it features a unique structure comprising an apigenin backbone with a neohesperidoside moiety attached to the 7-hydroxy group. This compound is characterized by its complex glycosylation, which contributes to its diverse biological activities and potential therapeutic applications .
Studies suggest that Rhoifolin exerts its effects through various mechanisms. It may improve insulin sensitivity, reduce inflammation, and exhibit anti-cancer properties by modulating specific cellular pathways [, , ]. For instance, Rhoifolin has been shown to increase the secretion of adiponectin, a hormone that regulates blood sugar levels []. Additionally, it might suppress the activity of inflammatory mediators and induce cell death in cancer cells [, ].
Currently, there is limited data on the safety profile of Rhoifolin. However, considering its natural origin, it is generally regarded as safe for consumption at dietary levels found in fruits and vegetables []. However, further research is needed to determine its safety for medicinal use and potential side effects.
While preliminary research suggests promising health benefits of Rhoifolin, more studies are needed to fully understand its mechanisms of action, safety profile, and potential therapeutic applications. Future research directions include:
These reactions are significant for understanding rhoifolin's stability and reactivity in biological systems.
Rhoifolin exhibits a wide range of biological activities, making it a compound of interest in pharmacological research:
The synthesis of rhoifolin can be achieved through several methods:
Rhoifolin has several applications across different fields:
Recent studies have focused on the interactions of rhoifolin with various biological targets:
Rhoifolin shares structural similarities with other flavonoids but possesses unique properties due to its specific glycosylation pattern. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Apigenin | Flavone | Parent structure of rhoifolin; lacks glycosylation. |
Luteolin | Flavone | Exhibits strong anti-inflammatory properties; less cytotoxic than rhoifolin. |
Hesperidin | Flavonoid Glycoside | Contains a different sugar moiety; primarily known for cardiovascular benefits. |
Quercetin | Flavonol | Broad-spectrum antioxidant; does not have the same glycosylation as rhoifolin. |
Rhoifolin's unique combination of glycosylation and biological activity distinguishes it from these similar compounds, particularly in its specific therapeutic applications related to neuroprotection and metabolic regulation.
Rhoifolin possesses the molecular formula C27H30O14, which represents a flavonoid glycoside structure [1] [8]. This formula indicates the presence of 27 carbon atoms, 30 hydrogen atoms, and 14 oxygen atoms within the molecular framework [3]. The compound belongs to the class of flavone glycosides and represents an apigenin derivative with a complex carbohydrate moiety attached [1] [8].
The molecular weight of rhoifolin is consistently reported as 578.5 grams per mole in multiple authoritative databases [1] [8]. Some sources specify the exact mass as 578.1636 atomic mass units, providing a more precise measurement for analytical purposes [14] [28]. This molecular weight corresponds to the sum of atomic weights for all constituent atoms within the C27H30O14 formula [4] [5].
The International Union of Pure and Applied Chemistry nomenclature for rhoifolin is 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one [1] [3]. Alternative systematic names include 7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [3]. These systematic names precisely describe the stereochemical configuration and substitution pattern of the molecule [1].
Rhoifolin typically appears as a yellow amorphous powder or yellow needle-shaped crystals following crystallization from methanol [11] [14] [28]. The compound exhibits characteristic yellow coloration that is consistent with its flavonoid structure [4]. Under ultraviolet light at 254 nanometers, rhoifolin displays brown or dark purple fluorescence, which transforms to yellow upon exposure to ammonia vapors or treatment with 5% aluminum chloride reagent [28]. When treated with 10% sulfuric acid reagent, the compound develops a yellowish-brown color [28]. The compound demonstrates an optical rotation of [α]D29 −110.0° (c, 0.21 in methanol), with some sources reporting −160.0° in methanol [28].
The melting point of rhoifolin is consistently reported within the range of 245-253°C [11] [14] [28]. Some sources specify a more narrow range of 250-265°C when crystallized from ethyl acetate [4]. Alternative reports indicate melting points of 251-253°C [9]. The compound demonstrates thermal stability within its crystalline form, maintaining structural integrity up to its melting point [4]. The predicted boiling point is 916.5±65.0°C at standard atmospheric pressure [10].
Thermal Property | Value | Conditions |
---|---|---|
Melting Point | 245-253°C [11] [14] [28] | Crystallized from methanol |
Melting Point | 250-265°C [4] | Crystallized from ethyl acetate |
Predicted Boiling Point | 916.5±65.0°C [10] | At 760 mmHg |
Flash Point | 305.4±27.8°C [10] | Predicted |
Rhoifolin demonstrates variable solubility characteristics across different solvents [11] [14] [28]. The compound is readily soluble in hot ethanol, methanol, and water, with water solubility measured at 2.55 grams per liter [28]. It shows sparingly soluble behavior in cold ethanol and ethyl acetate [11] [14]. Rhoifolin is completely insoluble in chloroform and n-hexane [11] [14] [28]. The compound exhibits a predicted logarithmic partition coefficient (LogP) of -0.060, indicating hydrophilic properties [4]. The predicted density is 1.7±0.1 grams per cubic centimeter [10].
Solvent | Solubility |
---|---|
Hot ethanol | Soluble [11] [14] |
Methanol | Soluble [11] [14] [28] |
Water | Soluble (2.55 g/L) [28] |
Cold ethanol | Sparingly soluble [11] [14] |
Ethyl acetate | Sparingly soluble [11] [14] |
Chloroform | Insoluble [11] [14] [28] |
n-Hexane | Insoluble [11] [14] [28] |
Flavonoids, including rhoifolin, typically exhibit characteristic absorption patterns in the ultraviolet-visible region due to their conjugated aromatic systems [16] [20]. The UV-Visible spectroscopy of flavonoids generally shows absorption maxima related to pi to pi* transitions of the aromatic chromophore system [20] [26]. Flavone structures like rhoifolin demonstrate absorption bands that are influenced by the extent of conjugation and the presence of hydroxyl groups and glycosidic substituents [16]. The spectroscopic properties are further modified by the neohesperidoside moiety, which affects the overall electronic environment of the flavone core [16].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for rhoifolin through both proton and carbon-13 analysis [30] [31]. The 1H NMR spectrum typically reveals characteristic signals for the apigenin aglycone portion, including aromatic protons in the A and B rings [31] [33]. The glycosidic portion displays distinct signals for the glucose and rhamnose sugar units [30] [33]. The 13C NMR spectrum shows carbonyl carbon signals, aromatic carbons, and the characteristic sugar carbons including anomeric carbons [31] [33]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide correlation information that confirms the structural connectivity [30] [32]. The neohesperidoside moiety can be distinguished from rutinoside through characteristic chemical shift differences, particularly in the glucose methylene group carbon signal [30].
Mass spectrometric analysis of rhoifolin reveals characteristic fragmentation patterns typical of flavonoid glycosides [19]. The molecular ion peak appears at mass-to-charge ratio 578, corresponding to the molecular weight [27]. Fragmentation typically involves loss of sugar moieties, with neutral losses of 162 mass units corresponding to glucose elimination and 146 mass units for rhamnose loss [27]. Collision-induced dissociation studies show retro-Diels-Alder fragmentation patterns characteristic of flavone structures [19]. The mass spectral behavior allows for structural confirmation and differentiation from other flavonoid glycosides [19] [27].
Rhoifolin is structurally characterized as apigenin 7-O-neohesperidoside, containing a specific disaccharide unit attached to the 7-position of the apigenin aglycone [1] [8] [22]. The neohesperidoside moiety consists of an alpha-(1→2)-L-rhamnopyranosyl-beta-D-glucopyranosyl linkage [1] [8]. This disaccharide configuration distinguishes rhoifolin from related compounds containing rutinoside, where the linkage is alpha-(1→6) [30]. The neohesperidoside attachment significantly influences the compound's physical properties, solubility characteristics, and biological activity compared to the parent apigenin structure [23].
Rhoifolin belongs to the broader category of apigenin glycosides, which includes various sugar-substituted derivatives of the apigenin aglycone [22] [23]. Structural comparison with isorhoifolin reveals the importance of glycosidic linkage configuration, as isorhoifolin contains a rutinoside rather than neohesperidoside moiety [30]. The 7-O-glycosidation pattern in rhoifolin differs from 8-C-glycosides like vitexin derivatives, where the sugar attachment occurs through a carbon-carbon bond rather than an ether linkage [33]. Other related compounds include apiin, which contains apiose-glucose disaccharide units, and various mono-glycosides of apigenin [30] [31]. The specific neohesperidoside substitution pattern influences the compound's chromatographic behavior, spectroscopic properties, and overall molecular interactions [30].
Compound | Aglycone | Sugar Moiety | Linkage Position |
---|---|---|---|
Rhoifolin | Apigenin | Neohesperidoside | 7-O- [22] [23] |
Isorhoifolin | Apigenin | Rutinoside | 7-O- [30] |
Apiin | Apigenin | Apiose-glucose | 7-O- [30] |
Apigenin 7-glucoside | Apigenin | Glucose | 7-O- [31] |
The Rutaceae family serves as the primary reservoir for rhoifolin occurrence, with particularly abundant concentrations documented across multiple genera within this taxonomic group [1] [2] [3]. Citrus species within the Rutaceae family demonstrate exceptional rhoifolin production, establishing this chemical compound as a characteristic metabolite of the citrus lineage [4] [5]. The distribution patterns within Rutaceae suggest evolutionary conservation of the biosynthetic machinery responsible for rhoifolin production [1].
Citrus plants belonging to the genus Citrus L. of the family Rutaceae are widely cultivated in tropical and subtropical regions worldwide and consistently produce substantial quantities of rhoifolin [4]. The presence of rhoifolin in Rutaceae extends beyond commercial citrus varieties to include wild and ornamental species, indicating fundamental metabolic pathways conserved across the family [1] [2].
Citrus species represent the most extensively documented source of rhoifolin, with comprehensive phytochemical analyses revealing widespread distribution across commercially important and wild citrus varieties [1] [2] [6] [7]. Sweet orange (Citrus sinensis) fruits contain high concentrations of rhoifolin as part of their characteristic flavonoid profile, contributing to both nutritional value and bitter taste properties [8] [9].
Citrus aurantium (bitter orange) serves as a significant source of rhoifolin, with the compound detected in both fruit and plant tissues [1] [10] [11] [12]. Citrus limon (lemon) leaves and Citrus paradisi (grapefruit) tissues contain measurable quantities of rhoifolin, demonstrating the compound's prevalence across diverse citrus species [13] [14]. Citrus maxima (pummelo) and Citrus grandis (red wendun) represent additional citrus sources where rhoifolin has been consistently identified and quantified [15] [16].
The concentration of rhoifolin in citrus tissues varies significantly among species, with sweet orange and pummelo generally exhibiting higher levels compared to other citrus varieties [9]. Citrus grandis leaves have been identified as particularly rich sources, containing rhoifolin at concentrations of 1.1% by weight, making them exceptional among natural plant sources [15].
Rhus succedanea L., a species within the Anacardiaceae family, holds historical significance as the original source from which rhoifolin was first isolated in 1952 [1] [2] [17] [18]. The compound derives its name from this plant, with "Rhoi" originating from the generic name Rhus [13]. Fresh leaves of Rhus succedanea yielded the initial rhoifolin isolation, establishing this species as the type specimen for the compound [1] [2] [19].
Rhus succedanea continues to serve as a reliable source of rhoifolin, with the compound consistently detected in leaf tissues of this deciduous tree species [6] [20]. The presence of rhoifolin in Rhus succedanea represents an important example of convergent evolution, as this Anacardiaceae species produces the same complex glycoside found abundantly in the distantly related Rutaceae family [1].
Rhoifolin demonstrates remarkable taxonomic diversity, occurring across at least eight distinct plant families beyond Rutaceae and Anacardiaceae [1] [2]. Boehmeria nivea (ramie or China grass) from the Urticaceae family contains rhoifolin in both leaf and root tissues, representing a significant non-citrus source of this flavonoid [13] [21] [22]. The presence of rhoifolin in ramie has practical implications for textile and fiber industries where this plant serves as a commercial crop [22].
Chorisia species from the Bombacaceae family serve as documented sources of rhoifolin, with the compound isolated from various plant tissues [23] [24]. Callicarpa nudiflora from the Lamiaceae family contains rhoifolin as part of its bioactive flavonoid profile, contributing to the plant's medicinal properties [1] [2]. Plumula Nelumbinis (lotus seed plumule) from the Nelumbonaceae family represents another significant source, with rhoifolin identified as one of the principal flavonoid components [25].
Additional plant families containing rhoifolin-producing species include Euphorbiaceae (Acalypha hispida), Pentaphylacaceae (Adinandra nitida), Asteraceae (Artemisia vestita), Scrophulariaceae (Buddleja officinalis), and Staphyleaceae (Turpinia arguta) [1] [2] [26] [27]. This widespread taxonomic distribution suggests fundamental evolutionary conservation of the biosynthetic pathways responsible for rhoifolin production across diverse plant lineages [1].
Rhoifolin biosynthesis follows the conserved phenylpropanoid metabolic pathway common to flavonoid production in higher plants [28] [16]. The biosynthetic process initiates with phenylalanine as the primary substrate, proceeding through a series of enzymatic transformations that ultimately yield the complex glycosylated structure characteristic of rhoifolin [28] [29] [16].
The pathway begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to produce cinnamic acid [28] [16]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) converts cinnamic acid to 4-coumaric acid, which is then activated to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) [28] [16]. These initial steps represent the core phenylpropanoid pathway shared among all flavonoid biosynthetic routes [28].
Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the first flavonoid-specific intermediate [28] [16]. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to naringenin, establishing the fundamental flavanone structure [28] [16]. The conversion of naringenin to apigenin requires flavone synthase (FNS), which introduces the characteristic double bond and hydroxylation pattern of the flavone backbone [16].
The glycosylation steps that distinguish rhoifolin from its aglycone apigenin involve sequential sugar additions catalyzed by specific UDP-glycosyltransferases [29] [8] [30]. The initial step involves 7-O-glucosylation of apigenin, catalyzed by flavonoid 7-O-glucosyltransferases (7GlcT) to produce apigenin 7-O-glucoside [8] [9]. The final step requires 1,2-rhamnosyltransferase (1,2RhaT) to attach rhamnose to the glucose moiety, forming the neohesperidose disaccharide characteristic of rhoifolin [8] [30] [31].
Multiple UDP-glycosyltransferase genes have been identified as contributing to rhoifolin biosynthesis in different plant species [29] [16] [8]. In citrus plants, genes such as CgUGT90A31, CgUGT89AK1, and related homologs demonstrate specific activity toward flavonoid substrates, facilitating the glucosylation reactions essential for rhoifolin formation [9]. The expression levels of these biosynthetic genes correlate directly with rhoifolin accumulation patterns in plant tissues [16].
Environmental conditions exert profound influence on rhoifolin concentrations within plant tissues, with multiple abiotic factors demonstrated to modulate both biosynthetic gene expression and metabolite accumulation patterns [26] [32] [33]. Light conditions represent one of the most significant environmental determinants of rhoifolin concentration, with specific wavelength combinations proving particularly effective for enhancing production [33].
Blue and red light combinations demonstrate superior efficacy for promoting rhoifolin accumulation compared to single wavelength treatments [33]. Light-emitting diode (LED) systems incorporating both blue and red wavelengths enhance the expression of key biosynthetic genes including chalcone isomerase (CHI) and flavonol synthase (FLS), resulting in increased rhoifolin content [33]. The optimal light intensity and photoperiod vary among plant species, but generally longer day lengths promote enhanced rhoifolin accumulation [33].
Temperature represents another critical environmental factor influencing rhoifolin biosynthesis and accumulation [26] [32]. Optimal temperature ranges for rhoifolin production typically fall between 25-30°C, with both lower and higher temperatures reducing biosynthetic efficiency [32]. Seasonal temperature variations directly correlate with rhoifolin concentration patterns, with summer months generally yielding higher concentrations compared to winter periods [26] [34].
Plant developmental stage significantly influences rhoifolin concentration, with mature tissues typically containing higher levels compared to juvenile plant parts [26] [27]. The relationship between plant age and rhoifolin content reflects developmental regulation of biosynthetic gene expression and the accumulation of secondary metabolites over time [27]. Tissue culture studies demonstrate that rhoifolin concentrations increase progressively as plantlets mature following transplantation [27].
Altitude and geographic location affect rhoifolin concentrations through their influence on climatic variables including temperature, humidity, and solar radiation intensity [26]. Moderate elevations often yield optimal conditions for rhoifolin production, balancing temperature and light exposure factors [26]. Soil moisture content influences rhoifolin biosynthesis, with adequate hydration enhancing metabolic pathway efficiency while water stress can either stimulate or inhibit production depending on severity [26].
Stress conditions including moderate drought, UV radiation exposure, and pathogen pressure can enhance rhoifolin production as part of plant defense responses [33] [35]. However, severe stress typically reduces overall plant vigor and secondary metabolite production [32]. The relationship between stress and rhoifolin accumulation follows a hormesis-type response curve, with mild stress promoting production while severe stress proving detrimental [33].
Rhoifolin serves as a valuable chemotaxonomic marker for plant classification and phylogenetic analysis, particularly within the Rutaceae family where its consistent presence provides diagnostic value [36] [37]. The distribution pattern of rhoifolin across plant families reflects evolutionary relationships and metabolic pathway conservation, offering insights into the evolutionary history of flavonoid biosynthesis [36] [38].
Within the Rutaceae family, rhoifolin presence and concentration patterns correlate with taxonomic relationships among genera and species [4] [5]. Citrus species consistently produce rhoifolin, establishing this compound as a characteristic metabolite of the genus [4] [5]. The metabolic capacity for rhoifolin production appears to be phylogenetically conserved within Rutaceae, suggesting ancient evolution of the required biosynthetic machinery [4].
The occurrence of rhoifolin in distantly related plant families including Anacardiaceae, Lamiaceae, and Urticaceae indicates either convergent evolution of biosynthetic pathways or horizontal gene transfer events [1] [2]. The chemical complexity of rhoifolin, requiring multiple specific enzymatic steps for synthesis, suggests that its presence in diverse taxa reflects genuine evolutionary conservation rather than contamination or analytical artifacts [1].
Quantitative variation in rhoifolin content among closely related species provides additional taxonomic information beyond simple presence-absence data [38] [37]. Species-specific concentration patterns can distinguish morphologically similar taxa and provide biochemical evidence for taxonomic revisions [36] [38]. The utility of rhoifolin as a chemotaxonomic marker extends to subspecific levels, with geographic populations sometimes exhibiting distinct metabolic profiles [38].
Modern analytical techniques including high-performance liquid chromatography and mass spectrometry enable precise quantification of rhoifolin in plant extracts, facilitating large-scale chemotaxonomic surveys [37]. The development of standardized extraction and analysis protocols allows for comparative studies across different research groups and geographic regions [37]. Database compilation of rhoifolin occurrence patterns contributes to comprehensive understanding of plant metabolic diversity and evolutionary relationships [38].